molecular formula C20H40O3 B14480738 Acetic acid;octadec-1-en-1-ol CAS No. 64661-64-9

Acetic acid;octadec-1-en-1-ol

Cat. No.: B14480738
CAS No.: 64661-64-9
M. Wt: 328.5 g/mol
InChI Key: IQPFPNSJBDZGMI-UHFFFAOYSA-N
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Description

Properties

CAS No.

64661-64-9

Molecular Formula

C20H40O3

Molecular Weight

328.5 g/mol

IUPAC Name

acetic acid;octadec-1-en-1-ol

InChI

InChI=1S/C18H36O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2(3)4/h17-19H,2-16H2,1H3;1H3,(H,3,4)

InChI Key

IQPFPNSJBDZGMI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC=CO.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;octadec-1-en-1-ol typically involves the esterification reaction between acetic acid and octadec-1-en-1-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester and water . The general reaction can be represented as follows:

CH3COOH+C18H36OHCH3COOC18H35+H2OCH₃COOH + C₁₈H₃₆OH \rightarrow CH₃COOC₁₈H₃₅ + H₂O CH3​COOH+C18​H36​OH→CH3​COOC18​H35​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reactants are continuously fed, and the ester is continuously removed to drive the reaction to completion. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;octadec-1-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group in octadec-1-en-1-ol can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The ester can be reduced to form the corresponding alcohol and carboxylic acid.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of octadec-1-en-1-al or octadec-1-en-1-oic acid.

    Reduction: Formation of octadec-1-en-1-ol and acetic acid.

    Substitution: Formation of different esters or amides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of acetic acid;octadec-1-en-1-ol involves its interaction with biological membranes and enzymes. The ester group can be hydrolyzed by esterases to release acetic acid and octadec-1-en-1-ol, which can then interact with cellular components. The long-chain alcohol can integrate into lipid bilayers, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Acetic Acid

Chemical Formula : CH₃COOH
CAS Number : 64-19-7
Acetic acid is a simple carboxylic acid widely used in food preservation (as vinegar), chemical synthesis (e.g., production of polyethylene terephthalate), and industrial processes. It is a colorless liquid with a pungent odor and a boiling point of 118°C . Its thermodynamic properties include a standard enthalpy of formation (ΔfH°gas) of -433 ± 3 kJ/mol and entropy (S°gas) of 282.84 J/mol·K .

Octadec-1-en-1-ol

Chemical Formula: C₁₈H₃₆O Structure: An 18-carbon monounsaturated alcohol with a double bond at the 1-position.

  • Oleyl alcohol (octadec-9-en-1-ol, CAS 143-28-2): A C18 alcohol with a double bond at position 9, used in cosmetics and pharmaceuticals .
  • 1-Octadecanol (stearyl alcohol, CAS 112-92-5): A saturated C18 alcohol with applications in surfactants and lubricants . Octadec-1-en-1-ol is hypothesized to exhibit properties intermediate between saturated alcohols (e.g., 1-octadecanol) and unsaturated analogs (e.g., oleyl alcohol), with reactivity influenced by the terminal double bond.

Comparison with Similar Compounds

Acetic Acid vs. Formic Acid

Property Acetic Acid (CH₃COOH) Formic Acid (HCOOH) References
Molecular Weight 60.05 g/mol 46.03 g/mol
Boiling Point 118°C 100.8°C
pKa 4.76 3.75
Primary Uses Food preservation, PET production Leather tanning, silage preservative
Reactivity Less reactive due to methyl group Highly reactive, participates in reduction reactions

Key Differences :

  • Acetic acid’s stability makes it suitable for food and industrial applications, while formic acid’s higher acidity and reactivity favor niche uses in agriculture and textiles .

Acetic Acid vs. Glacial Acetic Acid

Property Acetic Acid (Dilute) Glacial Acetic Acid (Pure) References
Concentration 4–20% in vinegar ≥99.5%
Freezing Point 16.6°C (glacial form) 16.6°C
Applications Culinary, household cleaning Solvent, chemical synthesis
Hazards Mild irritant Corrosive, severe burns

Key Insight : Glacial acetic acid’s purity enhances its utility in organic synthesis but requires stringent safety protocols .

Octadec-1-en-1-ol vs. Similar Alcohols

Compound Structure Key Properties Applications References
Octadec-1-en-1-ol C18:1 Δ1 (unsaturated) Hypothesized high reactivity due to terminal double bond Limited data; potential in specialty surfactants N/A
1-Octadecanol C18 (saturated) MP: 59°C; low solubility in water Surfactants, lubricants
Oleyl alcohol C18:1 Δ9 (unsaturated) MP: 13–19°C; emollient properties Cosmetics, pharmaceuticals
Vaccenyl acetate C18:1 Δ11 acetate Insect pheromone component Ecological studies

Structural Impact :

  • Double Bond Position : Terminal unsaturation (Δ1) in octadec-1-en-1-ol may increase oxidative instability compared to oleyl alcohol (Δ9) .
  • Ester Derivatives : Vaccenyl acetate (CAS 69282-64-0), an ester of 11-octadecen-1-ol, demonstrates the role of unsaturated alcohols in bioactive compounds .

Acetic Acid in Manufacturing

  • Production Methods: Monsanto Process: Rhodium-catalyzed methanol carbonylation (dominant until 1996) . Cativa Process: Iridium-based catalyst with higher efficiency and lower byproducts .
  • Environmental Impact : Requires careful handling to avoid soil/water contamination .

Octadec-1-en-1-ol and Analogs

  • Environmental Persistence : Long-chain alcohols (C16–C22) show similar biodegradation profiles; unsaturated variants may degrade faster .
  • Toxicity: Saturated alcohols (e.g., 1-octadecanol) are low-risk, while unsaturated derivatives may require toxicity reassessment .

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